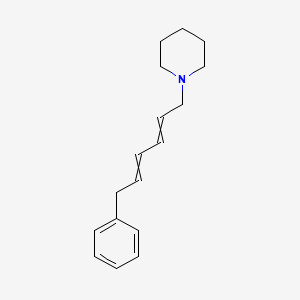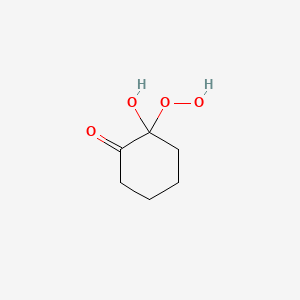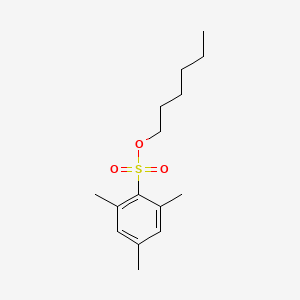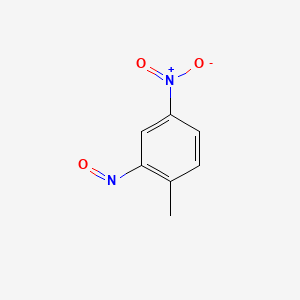
2-Nitroso-4-nitrotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitroso-4-nitrotoluene is an organic compound that belongs to the class of nitroso and nitro aromatic compounds It is characterized by the presence of both nitroso (-NO) and nitro (-NO2) functional groups attached to a toluene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitroso-4-nitrotoluene can be synthesized through the nitration of 4-nitrotoluene followed by nitrosation. The process involves the following steps:
Nitration: 4-nitrotoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Nitrosation: The nitrated product is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to introduce the nitroso group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration and nitrosation processes. These processes are carried out in controlled environments to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production yield and reduce the risk of hazardous reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitroso-4-nitrotoluene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine gas and a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,4-Dinitrotoluene.
Reduction: 2-Amino-4-nitrotoluene.
Substitution: Various halogenated or sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Nitroso-4-nitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-nitroso-4-nitrotoluene involves its interaction with cellular components. The nitroso group can form covalent bonds with thiol groups in proteins, leading to the formation of protein adducts. This interaction can disrupt normal cellular functions and induce cytotoxic effects. The nitro group can also undergo redox cycling, generating reactive oxygen species that contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrotoluene: Similar in structure but lacks the nitroso group.
4-Nitroso-2-nitrotoluene: An isomer with the nitroso and nitro groups in different positions.
2-Amino-4-nitrotoluene: A reduction product of 2-nitroso-4-nitrotoluene.
Uniqueness: this compound is unique due to the presence of both nitroso and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form covalent bonds with proteins makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
82414-02-6 |
|---|---|
Molekularformel |
C7H6N2O3 |
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
1-methyl-4-nitro-2-nitrosobenzene |
InChI |
InChI=1S/C7H6N2O3/c1-5-2-3-6(9(11)12)4-7(5)8-10/h2-4H,1H3 |
InChI-Schlüssel |
NOIZTWYRRJGHAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)
![N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14428632.png)
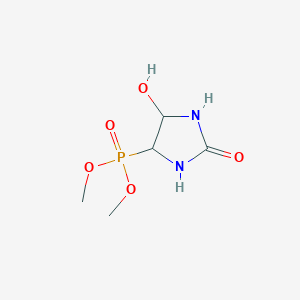
![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
![3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14428647.png)
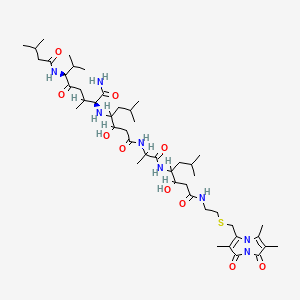
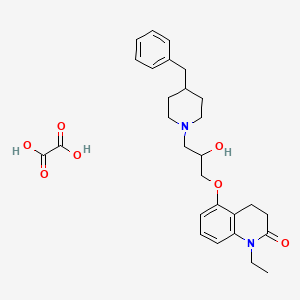
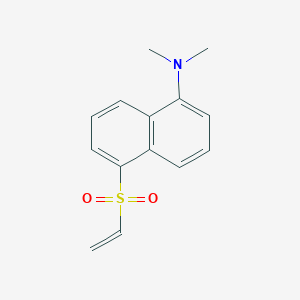


![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
